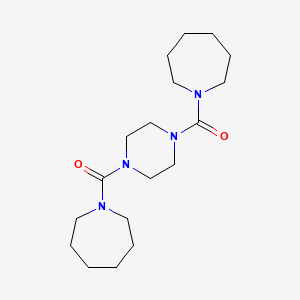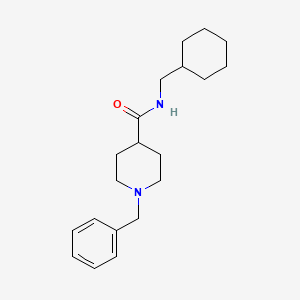
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as DMABA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMABA is a member of the benzimidazole family and is characterized by its unique chemical structure, which includes a benzimidazole ring and a phenylacrylonitrile moiety.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit anti-inflammatory activity, making it a potential therapeutic for inflammatory diseases such as arthritis. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to have antioxidant activity, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied, making it a well-characterized compound for use in experiments. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile also has limitations, including its relatively low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile and its potential as a therapeutic for other diseases beyond cancer. Finally, research is needed to evaluate the safety and efficacy of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile in clinical trials.
Métodos De Síntesis
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxybenzaldehyde and malononitrile. The resulting product is then subjected to cyclization and dehydration reactions to yield 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile. This synthesis method has been optimized to produce 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile in high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Research has shown that 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit tumor growth in animal models, indicating its potential as a cancer therapeutic.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-14-8-7-12(17(10-14)23-2)9-13(11-19)18-20-15-5-3-4-6-16(15)21-18/h3-10H,1-2H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJQFBYKBGSIX-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5495038.png)
![rel-(4aS,8aR)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5495044.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5495055.png)

![ethyl 1-[3-(4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5495067.png)
![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)

![3-{5-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5495089.png)
![3-(butylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495103.png)
![4-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5495110.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5495113.png)


